molecular formula C13H23N3O3 B13548523 Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

Cat. No.: B13548523
M. Wt: 269.34 g/mol
InChI Key: KBHSVLIMZHKKFE-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is a structurally complex spirocyclic compound featuring a unique fusion of heterocyclic and carbocyclic rings. The molecule contains a central spiro[5.5]undecane core with three nitrogen atoms (1,4,8-triaza substitution), a ketone group at position 5, and a tert-butyl carboxylate ester at position 8 . This compound is primarily utilized as a versatile building block in medicinal and organic chemistry due to its rigid spiroarchitecture, which enables precise stereochemical control in drug design . It is cataloged under CAS EN300-754198 and is commercially available through suppliers like Enamine Ltd for research applications .

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-5-13(9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17)

InChI Key

KBHSVLIMZHKKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, cost-effectiveness, and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Spirocyclic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Storage Conditions Hazard Statements
This compound (Target) ~C₁₃H₂₁N₃O₃ ~267.33 EN300-754198 1,4,8-Triaza substitution; 5-oxo group; tert-butyl ester Not specified Not available
Tert-butyl 2-oxo-3-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate C₁₂H₂₀N₂O₄ 256.30 JX051753 3-Oxa substitution; 2-oxo group; reduced nitrogen count Ambient Not specified
Tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate C₁₂H₂₂N₂O₃ 242.31 637039-01-1 Smaller spiro[4.5] core; 6-oxa substitution Not specified Not available
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate C₁₃H₂₂N₂O₄ 270.32 1783724-58-2 1-Oxa substitution; 2-oxo group; tert-butyl ester 2–8°C H302, H315, H319, H335
Tert-butyl 4-benzyl-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate C₂₀H₂₈N₂O₃ 344.45 1445950-77-5 Benzyl substitution at position 4; 1-oxa substitution Ambient H302

Key Observations

Replacing nitrogen with oxygen (e.g., 3-oxa or 1-oxa substitution) reduces basicity and alters solubility, as seen in CAS 1783724-58-2 .

Functional Groups :

  • The 5-oxo group in the target compound may enhance electrophilic reactivity compared to 2-oxo derivatives (e.g., CAS 1783724-58-2) .
  • Benzyl-substituted analogs (e.g., CAS 1445950-77-5) exhibit increased lipophilicity, favoring blood-brain barrier penetration in CNS drug development .

Safety and Stability: Analogs like CAS 1783724-58-2 require refrigeration (2–8°C) due to hydrolytic instability, whereas non-oxo derivatives (e.g., JX051753) are stable at ambient conditions . Hazard profiles vary; the target compound’s safety data remain unspecified, but analogs with oxo/oxa groups often carry warnings for skin/eye irritation (H315, H319) .

Biological Activity

Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is a synthetic compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and biochemistry. The compound exhibits unique structural properties that facilitate various interactions with biological targets, making it a subject of interest in drug design and enzyme inhibition studies.

  • Molecular Formula : C₁₃H₂₃N₃O₃
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 2364496-43-3
  • Purity : Typically ≥ 95%

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC₁₃H₂₃N₃O₃
Molecular Weight269.3 g/mol
CAS Number2364496-43-3
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may bind to the active site of various enzymes, preventing substrate access and inhibiting their function.
  • Molecular Probing : It can be used as a probe to investigate biological pathways by modulating the activity of target proteins.

Medicinal Chemistry

Research indicates that this compound can serve as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of triazaspiro compounds exhibit significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
  • Antimicrobial Activity :
    • Preliminary tests have shown that compounds similar to this compound possess antimicrobial properties, indicating potential use in developing new antibiotics.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameBiological ActivityNotable Differences
Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylateModerate enzyme inhibitionDifferent oxo group position
Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylateAntimicrobial propertiesAdditional oxa ring structure

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